N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Description
N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated aromatic ring, a morpholine ring, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2S/c1-25-13-15-10-16(19)3-2-14(15)11-20-18(23)22-5-4-17(12-22)21-6-8-24-9-7-21/h2-3,10,17H,4-9,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCVAKSDJKKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)F)CNC(=O)N2CCC(C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final compound. Common synthetic routes may include:
Formation of the Fluorinated Aromatic Intermediate:
Attachment of the Methylsulfanylmethyl Group: This step involves the alkylation of the aromatic ring with a methylsulfanylmethyl group, typically using a suitable alkylating agent.
Formation of the Morpholine and Pyrrolidine Rings: These rings are formed through cyclization reactions, often involving amine precursors and suitable cyclizing agents.
Coupling of Intermediates: The final step involves coupling the prepared intermediates under specific conditions, such as using coupling reagents like EDCI or DCC, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Pathways: Modulating key biological pathways, such as inflammatory or apoptotic pathways, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: An organotrialkoxysilane used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
3-Methoxyphenylboronic Acid: Used in organic synthesis and optoelectronic devices.
Ethyl (4-fluorobenzoyl)acetate: A fluorinated compound used in various chemical reactions.
Uniqueness
N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is unique due to its combination of a fluorinated aromatic ring, a morpholine ring, and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
